REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:18](I)([CH3:20])[CH3:19].O>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:18]([CH3:20])[CH3:19])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 110° C. for 14 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture solution prepared
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
EXTRACTION
|
Details
|
to the reaction mixture solution, extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with saline
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |